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Compound of Interest

Compound Name:
1-(2,5-Dimethoxyphenyl)-2-

nitropropene

Cat. No.: B7767115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-
(2,5-Dimethoxyphenyl)-2-nitropropene, a compound of interest in organic synthesis and

potentially in drug discovery. While a complete set of experimentally obtained spectra for this

specific molecule is not readily available in the public domain, this document outlines the

expected spectroscopic characteristics based on its chemical structure. Furthermore, it details

the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation

and characterization of this and similar organic compounds.
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Property Value

Chemical Name 1-(2,5-Dimethoxyphenyl)-2-nitropropene

Synonyms 1,4-Dimethoxy-2-(2-nitro-1-propenyl)-benzene

CAS Number 18790-57-3[1]

Molecular Formula C₁₁H₁₃NO₄[1]

Molecular Weight 223.23 g/mol [1]

Appearance Yellow solid (predicted)

Chemical Structure

Predicted Spectroscopic Data
The following tables summarize the predicted data for the spectroscopic analysis of 1-(2,5-
Dimethoxyphenyl)-2-nitropropene. These predictions are based on established principles of

NMR, IR, and MS for organic molecules with similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Predicted Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 8.0 - 7.5 s 1H Vinylic proton (-CH=)

~ 7.0 - 6.8 m 3H
Aromatic protons (Ar-

H)

~ 3.9 s 3H
Methoxy protons (-

OCH₃)

~ 3.8 s 3H
Methoxy protons (-

OCH₃)

~ 2.5 s 3H Methyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR) Predicted Data

Chemical Shift (δ, ppm) Carbon Atom Assignment

~ 153 Aromatic C-O

~ 151 Aromatic C-O

~ 145 Vinylic C-NO₂

~ 135 Vinylic C-Ar

~ 125 Aromatic C-H

~ 118 Aromatic C-H

~ 115 Aromatic C-H

~ 113 Aromatic quaternary C

~ 56 Methoxy C (-OCH₃)

~ 55 Methoxy C (-OCH₃)

~ 15 Methyl C (-CH₃)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2950 - 2850 Medium Aliphatic C-H stretch

~ 1640 Medium C=C alkene stretch

~ 1600, 1500 Medium-Strong Aromatic C=C stretch

~ 1520 Strong Asymmetric NO₂ stretch

~ 1350 Strong Symmetric NO₂ stretch

~ 1250 Strong Aryl-O-C stretch (asymmetric)

~ 1040 Strong Aryl-O-C stretch (symmetric)

Mass Spectrometry (MS)
m/z Ratio Ion Notes

223 [M]⁺ Molecular ion

208 [M - CH₃]⁺ Loss of a methyl radical

177 [M - NO₂]⁺ Loss of a nitro radical

162 [M - NO₂ - CH₃]⁺
Subsequent loss of a methyl

radical

151 [C₉H₁₁O₂]⁺
Fragmentation of the

nitropropene side chain

136 [C₈H₈O₂]⁺ Further fragmentation

Experimental Protocols
The following are detailed methodologies for the key experiments required for the

spectroscopic analysis of 1-(2,5-Dimethoxyphenyl)-2-nitropropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of 1-(2,5-Dimethoxyphenyl)-2-nitropropene.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters.

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to

single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid 1-(2,5-Dimethoxyphenyl)-2-nitropropene sample onto

the center of the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Data Acquisition:

Collect the sample spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

The instrument's software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS) for sample introduction.

Sample Preparation (for GC-MS):

Prepare a dilute solution of 1-(2,5-Dimethoxyphenyl)-2-nitropropene in a volatile organic

solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

If necessary, filter the solution to remove any particulate matter.

Data Acquisition (Electron Ionization - EI):

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

The sample is vaporized in the injection port and separated on the GC column.

As the compound elutes from the column, it enters the ion source of the mass spectrometer.
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In the ion source, the molecules are bombarded with a high-energy electron beam, causing

ionization and fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z)

ratio and detected.

Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for structural

elucidation.
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Caption: Workflow for the spectroscopic analysis of an organic compound.
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Caption: Logical relationship of spectroscopic data in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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